3-Hydroxyphenazepam-d5 chemical properties and structure
3-Hydroxyphenazepam-d5 chemical properties and structure
The following technical guide is a comprehensive analysis of 3-Hydroxyphenazepam-d5 , designed for researchers and drug development professionals.
Chemical Properties, Structural Analysis, and Forensic Applications
Executive Summary
3-Hydroxyphenazepam-d5 is the deuterated isotopologue of 3-Hydroxyphenazepam, a pharmacologically active metabolite of the benzodiazepine Phenazepam (and the prodrug Cinazepam). Functioning primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS and GC-MS), this compound enables the precise correction of matrix effects, recovery losses, and ionization variability in forensic toxicology and clinical chemistry.
This guide details the physicochemical properties, synthesis logic, stability considerations, and validated analytical workflows for 3-Hydroxyphenazepam-d5, providing a rigorous foundation for its application in regulated bioanalysis.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Classification
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Systematic Name: 7-Bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one-d5[1][2]
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Parent Compound: 3-Hydroxyphenazepam (Active Metabolite)[1][3][4][5]
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Drug Class: 1,4-Benzodiazepine (3-hydroxy substituted)[2][6][7]
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Regulatory Status: Controlled Substance (Schedule IV in many jurisdictions, analogous to Phenazepam).
Physicochemical Properties
The incorporation of five deuterium atoms significantly alters the molecular mass without modifying the chromatographic retention time or chemical reactivity (kinetic isotope effects notwithstanding), making it an ideal internal standard.
| Property | Unlabeled (Native) | Deuterated (d5-IS) |
| CAS Number | 70030-11-4 | N/A (Specific to manufacturer) |
| Molecular Formula | C₁₅H₁₀BrClN₂O₂ | C₁₅H₅D₅BrClN₂O₂ |
| Molecular Weight | 365.61 g/mol | 370.64 g/mol |
| Monoisotopic Mass | 363.96 (⁷⁹Br, ³⁵Cl) | 368.99 (approx.) |
| Physical State | White to Off-White Solid | White Solid / Solution |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
| pKa | ~10.8 (hydroxyl), ~1.3 (amide) | Similar |
Structural Topology
The core structure consists of a 1,4-diazepine ring fused to a brominated benzene ring , with a pendant 2-chlorophenyl group at position 5. The distinguishing feature of this metabolite is the hydroxyl group at the C3 position , which introduces chirality (typically analyzed as a racemate) and increases polarity relative to Phenazepam.
Isotopic Labeling Location: Commercial "d5" variants typically place the deuterium labels on the fused benzo-ring or involve a fully deuterated phenyl ring if the synthesis allows. However, given the 2-chlorophenyl substitution, the "d5" designation often implies a specific custom synthesis where 5 protons (likely on the aromatic systems) are replaced. The mass shift of +5 Da is sufficient to avoid isotopic overlap with the natural abundance isotopes (M+0, M+2 due to Br/Cl) of the analyte.
Synthesis & Stability
Synthetic Logic
The synthesis of 3-Hydroxyphenazepam-d5 generally follows the "Polonovski-type" rearrangement or direct oxidation of a deuterated Phenazepam precursor.
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Precursor Synthesis: Reaction of 4-bromoaniline-d4 (or similar deuterated aniline) with 2-chlorobenzoyl chloride to form the benzophenone core.
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Cyclization: Reaction with glycine or ethyl glycinate to form the benzodiazepine ring (Phenazepam-d5).
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C3-Hydroxylation:
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Acetoxylation: Treatment with lead tetraacetate or acetic anhydride/peracetic acid to install an acetoxy group at C3.
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Hydrolysis: Alkaline hydrolysis (NaOH/MeOH) yields the free 3-hydroxy compound.
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Stability and Handling
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Protium Exchange: The deuterium labels on the aromatic rings are non-exchangeable under standard conditions. However, labels at labile positions (N1, O-hydroxyl) are avoided in high-quality IS design to prevent back-exchange in aqueous mobile phases.
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Thermal Instability: Like many 3-hydroxy benzodiazepines, the compound is susceptible to dehydration (loss of H₂O) and decarboxylation at high temperatures (GC injection ports).
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Protocol: For GC-MS, derivatization (e.g., silylation with BSTFA/TMCS) is mandatory to prevent thermal degradation to the quinazolinone derivative.
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Storage: -20°C in acetonitrile or methanol. Protect from light.
Analytical Applications (LC-MS/MS)
Mass Spectrometry Behavior
3-Hydroxyphenazepam-d5 ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) creates a distinct isotopic cluster.
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Precursor Ion (Q1): The protonated molecule
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Native: m/z 365 (⁷⁹Br, ³⁵Cl) / 367 (⁸¹Br, ³⁵Cl)
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IS (d5): m/z370 / 372
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Fragmentation (Q3):
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Primary Fragment: Loss of H₂O (M-18).
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Secondary Fragment: Loss of CO (M-28) from the carbonyl.
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Characteristic Cleavage: Ring contraction to the quinazolinone ion.
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Validated Quantification Workflow
The following workflow utilizes 3-Hydroxyphenazepam-d5 to correct for matrix effects in blood/urine analysis.
Figure 1: Standardized LC-MS/MS quantification workflow using 3-Hydroxyphenazepam-d5 as an Internal Standard.
Protocol: Sample Extraction (Solid Phase Extraction)
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Aliquot: Transfer 200 µL of plasma to a tube.
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IS Addition: Add 20 µL of 3-Hydroxyphenazepam-d5 working solution (1 µg/mL in MeOH). Vortex.
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Buffer: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0).
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Load: Apply to conditioned C18 SPE cartridge.
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Wash: Wash with H₂O (2 mL) followed by 20% MeOH (2 mL).
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Elute: Elute with 2 mL Ethyl Acetate:Ammonium Hydroxide (98:2).
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Dry & Reconstitute: Evaporate to dryness under N₂; reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in H₂O/MeOH).
Metabolic Context
Understanding the formation of 3-Hydroxyphenazepam is critical for interpreting toxicological data, as it often persists longer than the parent drug.
Figure 2: Metabolic pathway showing the convergence of Phenazepam and Cinazepam into the 3-Hydroxy metabolite.
References
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Cerilliant. (n.d.).[4][8] 3-Hydroxyphenazepam Certified Reference Material. Retrieved from [Link]
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Maskell, P. D., et al. (2012). "Phenazepam: The drug that came in from the cold".[2][7] Journal of Forensic and Legal Medicine, 19(3), 122-125.[7]
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Zherdev, V. P., et al. (1982).[9] "Species differences in phenazepam kinetics and metabolism". European Journal of Drug Metabolism and Pharmacokinetics, 7(3), 191-196.[7][9]
Sources
- 1. 3-Hydroxyphenazepam - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. 3-Hydroxyphenazepam 1.0mg/mL acetonitrile, certified reference material, Cerilliant 70030-11-4 [sigmaaldrich.com]
- 5. 3-Hydroxyphenazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. 3-Hydroxyphenazepam | 70030-11-4 | Benchchem [benchchem.com]
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